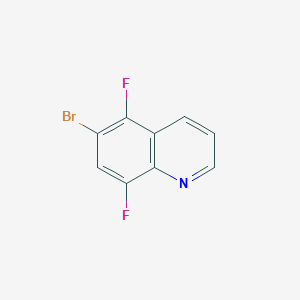

6-Bromo-5,8-difluoroquinoline

Description

Properties

IUPAC Name |

6-bromo-5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFUBMHGLPCFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2F)Br)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672344 | |

| Record name | 6-Bromo-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-72-6 | |

| Record name | Quinoline, 6-bromo-5,8-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-5,8-difluoroquinoline: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-5,8-difluoroquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific isomer (CAS No. 1133115-72-6)[1][2], this document leverages a comparative analysis with its well-characterized isomer, 6-Bromo-5,7-difluoroquinoline, alongside established principles of physical organic chemistry. This guide offers predictive insights into its properties, plausible synthetic routes, reactivity, and potential applications, thereby serving as a valuable resource for stimulating further research and development.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[3][4][5] The strategic introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[6][7] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.[6][7] The presence of a bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions.[8]

This guide focuses on the specific, yet sparsely documented, isomer 6-Bromo-5,8-difluoroquinoline. While its direct characterization is not extensively reported, its structural congeners are known to possess significant biological potential, particularly as antibacterial and anticancer agents.[8][9] This document aims to bridge the current information gap by providing a detailed, predictive analysis based on the robust data available for its close analogues.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 6-Bromo-5,8-difluoroquinoline is scarce. However, we can project its likely properties by examining its well-documented isomer, 6-Bromo-5,7-difluoroquinoline (CAS No. 1022091-49-1).[10][11]

| Property | 6-Bromo-5,7-difluoroquinoline (Experimental Data) | 6-Bromo-5,8-difluoroquinoline (Predicted) |

| Molecular Formula | C₉H₄BrF₂N[10] | C₉H₄BrF₂N |

| Molecular Weight | 244.04 g/mol [11] | 244.04 g/mol |

| Appearance | Solid[11] | Likely a solid at room temperature |

| Melting Point | 87-92 °C[11] | Expected to be in a similar range, potentially with minor variations due to differences in crystal packing. |

| Solubility | No data available | Predicted to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Storage Temperature | 2-8°C[11] | 2-8°C is a reasonable storage temperature for this class of compounds. |

The positional difference of one fluorine atom (C8 vs. C7) is expected to have a subtle, rather than dramatic, effect on the fundamental physical properties such as molecular weight and state. The key differences will likely manifest in properties sensitive to dipole moment and crystal lattice energy, such as melting point and solubility.

Molecular Structure and Spectroscopic Characterization (Predicted)

The structural characterization of novel compounds is paramount. While experimental spectra for 6-Bromo-5,8-difluoroquinoline are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms. The protons on the pyridine ring and the single proton on the benzene ring will likely appear as complex multiplets.

-

¹³C NMR: The carbon NMR will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbons directly bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR will be the most informative, likely showing two distinct signals for the fluorine atoms at the C5 and C8 positions, with their chemical shifts and couplings providing definitive structural information.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak, with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[14][15]

-

Fragmentation Pattern: The fragmentation pattern will likely involve the loss of bromine and potentially HF, providing further structural clues.

Plausible Synthetic Pathways

The synthesis of 6-Bromo-5,8-difluoroquinoline can be approached through established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer reactions, followed by selective halogenation.[16][17][18][19] A plausible retrosynthetic analysis is outlined below.

Caption: A generalized retrosynthetic approach for 6-Bromo-5,8-difluoroquinoline.

A more specific, plausible forward synthesis could involve the following steps:

-

Synthesis of a Precursor Aniline: Start with a commercially available difluoro-bromo-aniline, such as 2,5-difluoro-4-bromoaniline.

-

Skraup or Doebner-von Miller Reaction: React the substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent to construct the quinoline core. The regiochemistry of the cyclization would be a critical factor to control.

-

Alternative: Friedländer Annulation: Condensation of a suitably substituted 2-amino-benzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

The specific choice of starting materials and reaction conditions would be crucial to ensure the desired 5,8-difluoro substitution pattern on the final quinoline ring.

Chemical Reactivity: The Influence of Halogen Substituents

The reactivity of 6-Bromo-5,8-difluoroquinoline is dictated by the electronic effects of its substituents.

-

Fluorine Atoms: The two fluorine atoms are strongly electron-withdrawing through the sigma bonds (inductive effect), which deactivates the benzene ring towards electrophilic aromatic substitution.[20][21][22] However, they can also donate electron density through their lone pairs (mesomeric effect).

-

Bromine Atom: The bromine at the C6 position is a deactivating group but an ortho-, para-director for electrophilic substitution. More importantly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.[23]

-

Pyridine Ring: The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated. It also deactivates the pyridine ring towards electrophilic attack.

Caption: Predicted reactivity of the C-Br bond in 6-Bromo-5,8-difluoroquinoline.

Potential Applications in Drug Discovery and Materials Science

Given the pharmacological importance of the fluoroquinolone scaffold, 6-Bromo-5,8-difluoroquinoline is a promising building block for the synthesis of novel therapeutic agents.[9][24][25][26]

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting enzymes such as topoisomerases or by interfering with cell signaling pathways.[27] The difluoro substitution pattern could enhance the potency and pharmacokinetic profile of such agents.

-

Antibacterial Agents: The fluoroquinolone class of antibiotics is well-established.[28] While the classic fluoroquinolones have a different substitution pattern, this novel scaffold could be explored for activity against drug-resistant bacterial strains.

-

Antiviral and Anti-inflammatory Agents: The quinoline core is also found in various antiviral and anti-inflammatory drugs.[4]

-

Organic Electronics: Polycyclic aromatic compounds, including quinolines, are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[23]

Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling could be powerful tools to guide the design of novel derivatives based on this scaffold for specific biological targets.[9][24][29]

Safety and Handling

No specific safety data sheet (SDS) is available for 6-Bromo-5,8-difluoroquinoline. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety information for the isomer 6-Bromo-5,7-difluoroquinoline provides a useful reference.[10][11]

GHS Hazard Classification (for 6-Bromo-5,7-difluoroquinoline):

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[10]

-

Serious eye damage (Category 1), H318: Causes serious eye damage.[10]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[30][31][32]

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[32]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust.[31]

-

Storage: Store in a tightly sealed container in a cool, dry place.[11]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

Conclusion

6-Bromo-5,8-difluoroquinoline represents a promising but under-explored chemical entity. While direct experimental data remains elusive, a comprehensive analysis of its structural isomer and the fundamental principles of organic chemistry allows for a robust predictive profile. Its unique combination of fluorine and bromine substituents on the privileged quinoline scaffold makes it a highly attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a foundation for researchers to embark on the synthesis, characterization, and evaluation of this intriguing molecule and its derivatives.

References

-

Expert Opinion on Drug Discovery. (2025). QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. PubMed. [Link]

-

Taylor & Francis Online. (2025). QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. [Link]

-

AIP Publishing. (n.d.). QSAR Modelling of Fluoroquinolone Antibiotics to Enhance Antibacterial Activity. [Link]

-

Taylor & Francis Online. (2025). QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. [Link]

-

AIP Publishing. (2020). QSAR study on fluoroquinolone derivatives as potential antibacterial agents. AIP Conference Proceedings. [Link]

-

SD Fine-Chem. (n.d.). 1-BROMO-4-FLUOROBENZENE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. [Link]

-

National Institutes of Health. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC. [Link]

-

National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC. [Link]

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. PMC. [Link]

-

Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]

-

MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

-

PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline. [Link]

-

National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

-

National Institutes of Health. (2008). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. PMC. [Link]

-

ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

-

National Institutes of Health. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

College of St. Benedict & St. John's University. (n.d.). ms isotopes: Br and Cl. [Link]

-

National Institutes of Health. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE. [Link]

-

PubChem. (n.d.). 6-bromo-3-(18F)fluoroquinolin-8-ol. [Link]

-

YouTube. (2016). Computational chemistry in drug discovery. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... [Link]

Sources

- 1. 6-Bromo-5,8-difluoroquinoline | 1133115-72-6 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-溴-5,7-二氟喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. ms isotopes: Br and Cl [employees.csbsju.edu]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. iipseries.org [iipseries.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. tandfonline.com [tandfonline.com]

- 26. pubs.aip.org [pubs.aip.org]

- 27. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. m.youtube.com [m.youtube.com]

- 30. downloads.ossila.com [downloads.ossila.com]

- 31. benchchem.com [benchchem.com]

- 32. nbinno.com [nbinno.com]

An In-depth Technical Guide to 6-Bromo-5,8-difluoroquinoline for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the quinoline ring system is a well-established and powerful strategy to modulate a molecule's physicochemical properties and enhance its therapeutic potential. Fluorine substitution can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins. Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of 6-Bromo-5,8-difluoroquinoline, a key building block for researchers and professionals engaged in drug discovery and development.

Core Identifiers and Chemical Properties

6-Bromo-5,8-difluoroquinoline is a halogenated aromatic heterocyclic compound. Its precise chemical identity is established by a unique set of identifiers and is characterized by specific physical and chemical properties.

Key Identifiers

A summary of the primary identifiers for 6-Bromo-5,8-difluoroquinoline is presented in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 1133115-72-6 | ChemicalBook[1], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₉H₄BrF₂N | ChemicalBook[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 244.04 g/mol | ChemicalBook[1] |

| MDL Number | MFCD11855886 | ChemicalBook[1] |

Physicochemical Properties

Understanding the physicochemical properties of 6-Bromo-5,8-difluoroquinoline is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | Solid | Inferred from related compounds |

| Storage | Room temperature, sealed in a dry environment | CP Lab Safety[3] |

| Solubility | Likely soluble in common organic solvents | Inferred from related compounds |

Synthesis and Chemical Reactivity

While specific, detailed synthetic procedures for 6-Bromo-5,8-difluoroquinoline are not extensively documented in publicly available literature, its synthesis can be logically inferred from established quinoline synthesis methodologies. A plausible synthetic approach would likely involve the cyclization of appropriately substituted anilines with α,β-unsaturated carbonyl compounds, followed by bromination and fluorination steps. The precise regioselectivity of these halogenation reactions would be a critical aspect of the synthetic design.

The chemical reactivity of 6-Bromo-5,8-difluoroquinoline is largely dictated by the electronic nature of the quinoline ring and the presence of the halogen substituents. The bromine atom at the 6-position is anticipated to be susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions provide a powerful toolkit for introducing diverse functional groups and building molecular complexity, a key aspect of generating libraries of compounds for drug screening.

The fluorine atoms at the 5- and 8-positions, being on the benzene ring portion of the quinoline, are generally less reactive towards nucleophilic aromatic substitution compared to fluorine atoms on the pyridine ring. However, their strong electron-withdrawing nature influences the overall electron density of the quinoline system, impacting its reactivity and biological interactions.

Applications in Drug Discovery and Development

Halogenated quinolines are integral to the development of a wide range of therapeutic agents. While specific biological activities for 6-Bromo-5,8-difluoroquinoline are not yet widely reported, its structural motifs suggest significant potential in several key areas of drug discovery. The quinoline core is a well-known pharmacophore in anticancer, antibacterial, and antiviral agents.

The strategic placement of the bromo and difluoro substituents on the quinoline scaffold makes 6-Bromo-5,8-difluoroquinoline a highly attractive starting material for the synthesis of novel kinase inhibitors, topoisomerase inhibitors, and modulators of other critical cellular signaling pathways. The ability to functionalize the 6-position via the bromo substituent allows for the exploration of structure-activity relationships (SAR) by introducing a variety of side chains, which can be optimized for target binding and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Bromo-5,8-difluoroquinoline.

Hazard Identification

According to available safety data, this compound should be handled with care. It may be an irritant and potentially harmful if ingested or inhaled. The toxicological properties have not been fully investigated.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[3]

In case of accidental exposure, seek immediate medical attention.

Analytical Characterization

The purity and identity of 6-Bromo-5,8-difluoroquinoline should be confirmed using standard analytical techniques before its use in any synthetic or biological application.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a trifluoroacetic acid modifier) and UV detection would be appropriate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum will provide information on the protons of the quinoline ring, while the ¹⁹F NMR will confirm the presence and chemical environment of the two fluorine atoms. ¹³C NMR can further corroborate the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

6-Bromo-5,8-difluoroquinoline represents a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its strategic halogenation provides both a handle for further chemical modification and the potential for enhanced biological activity and improved pharmacokinetic properties. As the demand for new and effective drugs continues to grow, the exploration of compounds like 6-Bromo-5,8-difluoroquinoline in medicinal chemistry programs is expected to yield promising new drug candidates. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the field of drug discovery.

Visualizations

Molecular Structure

Caption: Synthetic utility of 6-Bromo-5,8-difluoroquinoline.

References

-

CP Lab Safety: 6-Bromo-5, 8-difluoroquinoline, min 98%, 1 gram . Available at: [Link]

Sources

Spectroscopic Data for 6-Bromo-5,8-difluoroquinoline: A Predictive and Methodological Guide

An In-depth Technical Guide

Preamble: This document serves as an advanced technical guide for researchers, medicinal chemists, and drug development professionals on the spectroscopic characterization of 6-Bromo-5,8-difluoroquinoline. While this specific molecule is of interest in synthetic chemistry, comprehensive, publicly available experimental spectra are scarce. Therefore, this guide adopts a predictive and methodological approach. Leveraging extensive experience with analogous halogenated heterocyclic systems, we will present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The core of this whitepaper is not just to present data points, but to elucidate the causality behind the expected spectral features, providing a robust framework for the analysis of this compound and its derivatives.

Section 1: Molecular Structure and Key Features

To understand the spectroscopy, we must first visualize the molecule. 6-Bromo-5,8-difluoroquinoline possesses a rigid aromatic core with distinct electronic environments created by three different halogen substituents and a nitrogen atom within the quinoline ring.

Caption: Chemical structure and numbering of 6-Bromo-5,8-difluoroquinoline.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for confirming molecular weight and elemental composition. For a compound containing bromine, the isotopic pattern is the most telling feature.

Expertise & Causality: The Bromine Isotopic Signature

The cornerstone of identifying a mono-brominated compound via MS is the presence of two major stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance.[1] This results in a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. High-Resolution Mass Spectrometry (HRMS) further validates the elemental formula by providing a mass measurement accurate to several decimal places.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of 6-Bromo-5,8-difluoroquinoline in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Electrospray Ionization (ESI) in positive mode is the preferred method for nitrogen-containing heterocycles as the quinoline nitrogen is readily protonated to form [M+H]⁺.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is required to achieve the necessary mass accuracy for formula confirmation.

-

Data Acquisition: Scan a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-400).

Predicted Mass Spectrometry Data

The data below is calculated based on the exact masses of the most abundant isotopes.

Table 1: Predicted HRMS Data for C₉H₄BrF₂N

| Ion Formula | Description | Calculated m/z |

| [C₉H₅⁷⁹BrF₂N]⁺ | Protonated Molecule ([M+H]⁺) | 243.9570 |

| [C₉H₅⁸¹BrF₂N]⁺ | Protonated Molecule ([M+2+H]⁺) | 245.9549 |

The observation of this isotopic doublet with a mass difference of ~1.998 Da and near-equal intensities would provide unequivocal evidence for the presence of a single bromine atom.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR is the gold standard for unambiguous structure elucidation in solution. We will analyze the predicted ¹H, ¹⁹F, and ¹³C NMR spectra.

Methodology: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Spectrometer: Data should be acquired on a high-field spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with standard parameters.

-

¹³C NMR: Acquire with proton decoupling (e.g., zgpg30) to produce sharp singlets for each carbon (unless coupled to fluorine).

-

¹⁹F NMR: Acquire with proton decoupling. Given the large chemical shift range of fluorine, ensure the spectral width is adequate (~250 ppm).[2]

-

-

2D Spectra (for assignment validation): HSQC and HMBC experiments are crucial for correlating proton signals with their directly attached carbons and multi-bond neighbors, respectively.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton spectrum is expected to show four distinct signals corresponding to the four protons on the quinoline core. Their chemical shifts and coupling patterns are dictated by the electronic effects of the nitrogen and halogen atoms.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 | 8.95 | dd | ³J(H2,H3) ≈ 4.5, ⁴J(H2,H4) ≈ 1.7 | Deshielded by adjacent electron-withdrawing nitrogen. |

| H-3 | 7.60 | dd | ³J(H3,H2) ≈ 4.5, ³J(H3,H4) ≈ 8.4 | Standard pyridine-like coupling. |

| H-4 | 8.30 | dd | ³J(H4,H3) ≈ 8.4, ⁴J(H4,H2) ≈ 1.7 | Deshielded by nitrogen (para) and ring current. |

| H-7 | 7.45 | t | ³J(H7,F8) ≈ 8.0, ⁴J(H7,F5) ≈ 8.0 | Upfield shift due to ortho-F. Appears as a triplet due to approximately equal coupling to both F-5 and F-8. |

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a powerful tool for analyzing fluorinated compounds.[3] We expect two signals for the two magnetically inequivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, Referenced to CFCl₃)

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| F-8 | -135 | dd | ⁴J(F8,F5) ≈ 20, ³J(H7,F8) ≈ 8.0 | The fluorine at C-8 is ortho to the nitrogen, which influences its chemical shift. |

| F-5 | -145 | dd | ⁴J(F5,F8) ≈ 20, ⁴J(H7,F5) ≈ 8.0 | The fluorine at C-5 is ortho to the bromine atom. The ⁴J F-F coupling is a key diagnostic feature. |

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum will display nine signals. A key feature will be the presence of C-F couplings, which are invaluable for assignment. The magnitude of the coupling constant (J) decreases with the number of bonds between the carbon and fluorine atoms (¹J > ²J > ³J).

Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| C-2 | 152.5 | ⁴J(C2,F8) ≈ 4 | Carbon adjacent to nitrogen is deshielded. |

| C-3 | 123.0 | - | Standard aromatic CH. |

| C-4 | 139.5 | - | Deshielded by nitrogen. |

| C-4a | 128.0 | ²J(C4a,F5) ≈ 25, ³J(C4a,F8) ≈ 5 | Bridgehead carbon with strong coupling to F-5. |

| C-5 | 154.0 (d) | ¹J(C5,F5) ≈ 250 | Directly bonded to fluorine, resulting in a large ¹J coupling and significant deshielding. |

| C-6 | 112.0 (d) | ²J(C6,F5) ≈ 20 | Carbon bearing bromine; chemical shift influenced by both Br and adjacent F. |

| C-7 | 119.0 (dd) | ²J(C7,F8) ≈ 18, ³J(C7,F5) ≈ 8 | Coupled to two different fluorine atoms. |

| C-8 | 157.0 (d) | ¹J(C8,F8) ≈ 255 | Directly bonded to fluorine, showing the largest downfield shift and ¹J coupling. |

| C-8a | 141.0 (dd) | ²J(C8a,F8) ≈ 15, ⁴J(C8a,F5) ≈ 4 | Bridgehead carbon coupled to both fluorine atoms. |

Section 4: Integrated Workflow for Structural Verification

A robust analytical workflow ensures self-validation at each stage, leading to an irrefutable structural assignment.

Caption: A self-validating workflow for the structural confirmation of the target compound.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 6-Bromo-5,8-difluoroquinoline. By understanding the underlying principles of mass spectrometry and NMR, and by analyzing the predicted data, researchers can confidently identify and characterize this molecule. The key identifiers are the 1:1 isotopic doublet in the mass spectrum, the four-proton system in the ¹H NMR, the two distinct doublets in the ¹⁹F NMR with significant F-F coupling, and the nine carbon signals in the ¹³C NMR characterized by diagnostic C-F coupling constants. This document serves as a reliable reference for any scientist undertaking the synthesis or application of this and related fluorinated quinolines.

References

-

PubChem. 6-Bromo-5,7-difluoroquinoline. National Center for Biotechnology Information. [Link][4]

-

ResearchGate. ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. [Link][5]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link][6]

-

NIH National Library of Medicine. New Frontiers and Developing Applications in ¹⁹F NMR. [Link][2]

-

University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link][7]

Sources

- 1. 8-Bromo-6-fluoroquinoline|CAS 22960-18-5|RUO [benchchem.com]

- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 6-Bromo-5,7-difluoroquinoline | C9H4BrF2N | CID 45108354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. 19F [nmr.chem.ucsb.edu]

An In-Depth Technical Guide to 6-Bromo-5,8-difluoroquinoline: Structure, Properties, and Synthesis

Abstract

6-Bromo-5,8-difluoroquinoline is a halogenated quinoline derivative of significant interest to researchers and scientists in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The specific substitution pattern of a bromine atom at the 6-position and fluorine atoms at the 5- and 8-positions creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel therapeutic agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications as a key building block in the development of advanced pharmaceutical compounds.

Molecular Structure and Chemical Formula

6-Bromo-5,8-difluoroquinoline is a heterocyclic aromatic compound. Its structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a bromine atom at position C6, and two fluorine atoms at positions C5 and C8.

-

Molecular Formula: C₉H₄BrF₂N

-

IUPAC Name: 6-bromo-5,8-difluoroquinoline

-

CAS Number: 1065074-45-3

-

Canonical SMILES: C1=CC2=C(C(=C(C=C2N=C1)F)Br)F

Molecular Structure:

Caption: 2D chemical structure of 6-Bromo-5,8-difluoroquinoline.

Physicochemical and Spectroscopic Data

The properties of 6-Bromo-5,8-difluoroquinoline make it suitable for various organic reactions. The presence of fluorine atoms can enhance metabolic stability and binding affinity in target drug molecules, while the bromine atom provides a reactive handle for cross-coupling reactions.

Table 1: Physicochemical Properties of 6-Bromo-5,8-difluoroquinoline

| Property | Value |

| Molecular Weight | 244.04 g/mol |

| Appearance | Solid |

| Melting Point | 87-92 °C |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen and halogen atoms.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline core. The carbons attached to the electronegative fluorine and bromine atoms will show characteristic shifts.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Synthesis Protocol and Workflow

The synthesis of 6-Bromo-5,8-difluoroquinoline is a multi-step process that requires careful control of reaction conditions. A common synthetic strategy involves the construction of the quinoline ring system from appropriately substituted aniline precursors. The following is a representative protocol based on established quinoline synthesis methodologies.

Expert Insight: The choice of a multi-step synthesis starting from a substituted aniline is a robust and versatile approach. It allows for the precise installation of the desired functional groups (bromo and fluoro) on the benzene ring prior to the cyclization reaction that forms the quinoline core. This control is crucial for avoiding isomeric impurities and achieving a high yield of the target molecule.

Protocol 3.1: Synthesis of 6-Bromo-5,8-difluoroquinoline

Step 1: Synthesis of an Intermediate (e.g., a substituted aniline derivative) This step would typically involve the bromination and fluorination of a suitable aniline precursor. The specifics of this step can vary based on the starting materials available.

Step 2: Cyclization to form the Quinoline Ring (Skraup Synthesis or similar)

-

To a solution of the substituted aniline intermediate in a suitable solvent (e.g., nitrobenzene), add glycerol, concentrated sulfuric acid, and a mild oxidizing agent (e.g., arsenic pentoxide or ferrous sulfate).

-

Heat the reaction mixture carefully under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: The sulfuric acid acts as both a catalyst and a dehydrating agent. Glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline. The subsequent cyclization and oxidation steps form the quinoline ring.

-

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline. This will precipitate the crude product.

-

Isolate the crude product by filtration.

Step 3: Purification

-

The crude 6-Bromo-5,8-difluoroquinoline is purified using column chromatography on silica gel.

-

A solvent system such as a mixture of hexane and ethyl acetate is typically used as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the final product as a solid.

Workflow Diagram:

Caption: Synthetic workflow for 6-Bromo-5,8-difluoroquinoline.

Applications in Drug Development

6-Bromo-5,8-difluoroquinoline is not an end-product itself but a crucial building block for more complex molecules. The bromine atom at the C6 position is particularly useful as it can be readily functionalized using modern cross-coupling reactions.

-

Suzuki Coupling: The bromine can be replaced with various aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: The bromine can be substituted with a wide range of primary or secondary amines.

-

Sonogashira Coupling: The bromine can be coupled with terminal alkynes.

This versatility allows for the rapid generation of a library of diverse compounds for screening in drug discovery programs. The 5,8-difluoro substitution pattern is often explored in the development of kinase inhibitors and anti-infective agents, where fluorine atoms can modulate the electronic properties and metabolic stability of the final drug candidate.

Logical Relationship Diagram:

Caption: Role of 6-Bromo-5,8-difluoroquinoline in drug discovery.

Safety and Handling

As with all bromo- and fluoro- substituted heterocyclic compounds, 6-Bromo-5,8-difluoroquinoline should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

GHS Hazard Information (based on related compounds):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

References

Due to the nature of this compound as a specialized chemical intermediate, detailed public information is limited. The synthesis and properties are often found within patent literature or from chemical suppliers. For general methodologies on quinoline synthesis and functionalization, please refer to standard organic chemistry textbooks and relevant journal articles on heterocyclic chemistry.

6-Bromo-5,8-difluoroquinoline: A Comprehensive Technical Guide for Advanced Drug Discovery

An In-depth Review of the Synthesis, Properties, and Medicinal Chemistry Applications of a Key Fluoroquinolone Building Block

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad range of biological activities.[1] First isolated in 1834, this bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, has proven to be a privileged structure in drug design.[1] The strategic introduction of fluorine atoms and other halogens onto the quinoline core has been a highly successful strategy for modulating the physicochemical and pharmacological properties of these molecules, leading to the development of potent antibacterial agents known as fluoroquinolones.[2]

6-Bromo-5,8-difluoroquinoline stands out as a pivotal intermediate in the synthesis of advanced fluoroquinolone derivatives. The presence of two fluorine atoms at positions 5 and 8, coupled with a bromine atom at position 6, offers a unique combination of electronic and steric properties. The fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. This technical guide provides a comprehensive literature review of the synthesis, characterization, and applications of 6-Bromo-5,8-difluoroquinoline, aimed at researchers, scientists, and drug development professionals.

Synthesis of the 6-Bromo-5,8-difluoroquinoline Core

The synthesis of polysubstituted quinolines is a well-established field in organic chemistry, with several named reactions providing access to this important heterocyclic system.[3][4] Classical methods such as the Skraup, Doebner-von Miller, and Gould-Jacobs reactions have laid the foundation for quinoline synthesis.[5] More contemporary approaches, including transition-metal-free oxidative cycloisomerization and electrophilic cyclization of N-(2-alkynyl)anilines, offer milder reaction conditions and greater functional group tolerance.[4][6]

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-5,8-difluoroquinoline is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of related polysubstituted quinolines.[5][7] A common strategy involves the cyclization of a suitably substituted aniline precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of 6-Bromo-5,8-difluoroquinoline would likely involve a multi-step sequence starting from a commercially available or readily synthesized polysubstituted aniline. The general workflow would entail the construction of the quinoline ring system through a cyclization reaction, followed by any necessary functional group interconversions. The synthesis of the related compound 6-bromo-4-chloroquinoline often starts from 4-bromoaniline, suggesting a similar starting point for our target molecule.[7]

Figure 1: Proposed synthetic workflow for 6-Bromo-5,8-difluoroquinoline.

Detailed Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on the synthesis of structurally similar quinolones and should be optimized for the specific substrate.

Step 1: Synthesis of Diethyl 2-((4-bromo-3,6-difluorophenyl)amino)methylene)malonate

-

To a solution of 3,6-difluoro-4-bromoaniline (1.0 eq) in a suitable solvent such as toluene, add diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate enamine, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to 6-Bromo-5,8-difluoroquinolin-4-ol

-

Add the crude enamine from the previous step to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry to afford 6-bromo-5,8-difluoroquinolin-4-ol.

Step 3: Chlorination to 6-Bromo-5,8-difluoro-4-chloroquinoline

-

To a flask containing 6-bromo-5,8-difluoroquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq).

-

Heat the mixture at reflux for 2-3 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-chloro derivative.

Step 4: Dechlorination to 6-Bromo-5,8-difluoroquinoline

-

The 4-chloroquinoline can be reduced to the desired quinoline through various methods, including catalytic hydrogenation or by using a reducing agent like hydrazine in the presence of a palladium catalyst.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of 6-Bromo-5,8-difluoroquinoline

| Property | Predicted Value |

| Molecular Formula | C₉H₄BrF₂N |

| Molecular Weight | 244.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 80-100 °C |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the various couplings between the protons and the fluorine atoms. The aromatic region will display signals corresponding to the four protons on the quinoline ring system.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline core. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

-

¹⁹F NMR: The fluorine NMR will likely show two distinct signals for the two non-equivalent fluorine atoms at positions 5 and 8.

Mass Spectrometry (MS)

The mass spectrum of 6-Bromo-5,8-difluoroquinoline will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

6-Bromo-5,8-difluoroquinoline serves as a critical building block for the synthesis of novel fluoroquinolone antibiotics and other potential therapeutic agents. The strategic placement of the fluorine and bromine atoms allows for fine-tuning of the molecule's biological activity and pharmacokinetic profile.

Fluoroquinolone Antibacterial Agents

The primary application of this scaffold is in the development of new fluoroquinolone antibiotics.[1][2] The core structure of fluoroquinolones is essential for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] The bromine atom at the 6-position can be readily displaced or used in cross-coupling reactions to introduce various substituents at this position, a common strategy to enhance the antibacterial spectrum and potency.[9]

Figure 2: Role of 6-Bromo-5,8-difluoroquinoline in a typical drug discovery workflow.

Other Therapeutic Areas

Beyond its use in developing antibacterials, the quinoline core is also found in drugs with anticancer, anti-inflammatory, and antiviral activities.[9] The versatility of the 6-bromo substituent allows for the synthesis of diverse libraries of compounds for screening against various biological targets. For instance, quinoline derivatives have been investigated as inhibitors of protein kinases and topoisomerases, which are important targets in oncology.[10]

Conclusion

6-Bromo-5,8-difluoroquinoline is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern provides a strategic starting point for the synthesis of novel fluoroquinolone antibiotics and other potential therapeutic agents. While specific experimental data for this compound is sparse in publicly accessible literature, established synthetic methodologies for related quinolines provide a clear path to its preparation. The continued exploration of derivatives of 6-Bromo-5,8-difluoroquinoline holds significant promise for the discovery of new drugs to address unmet medical needs, particularly in the fight against infectious diseases and cancer.

References

-

Rehan, M., Hazra, G., & Ghorai, P. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. Organic Letters, 17(7), 1668–1671. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

-

Organic Chemistry Portal. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines. [Link]

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... [Link]

-

Kumar, A. R., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E123. [Link]

-

PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline. [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

ChemBK. (2024). 8-Bromo-5,6-difluoro-2-methyl-quinoline. [Link]

-

SpectraBase. (n.d.). 6-Bromoquinoline. [Link]

-

ResearchGate. (2011). Synthesis of novel fluoroquinolones 8a-i. [Link]

-

ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

ResearchGate. (2012). Novel fluoroquinolone derivatives bearing N-thiomide linkage with 6-substituted-2-aminobenzothiazoles: Synthesis and antibacterial evaluation. [Link]

-

PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]

-

PubChemLite. (n.d.). 6-bromo-5,8-dimethylquinoline. [Link]

-

PubMed. (1983). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). [Link]

Sources

- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines [organic-chemistry.org]

- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 6-Bromo-5,8-difluoroquinoline | CymitQuimica [cymitquimica.com]

A Technical Guide to the Discovery and Evolution of Substituted Fluoroquinolones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolone antibiotics represent a cornerstone of modern antimicrobial therapy. This guide provides a comprehensive exploration of their journey, from the serendipitous discovery of nalidixic acid to the rational design of potent, broad-spectrum substituted fluoroquinolones. We will delve into the pivotal structure-activity relationships (SAR) that guided their evolution, the molecular mechanisms of their bactericidal action, the emergence of resistance, and the key experimental methodologies that underpin their research and development. This document is intended to serve as a detailed resource, blending historical context with the technical depth required by professionals in the field of drug discovery.

The Dawn of a New Antibacterial Class: The Nalidixic Acid Era

The story of quinolones begins not with a targeted search for an antibiotic, but as a fortuitous byproduct of antimalarial drug synthesis. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were investigating byproducts from the manufacturing process of chloroquine.[1][2][3] During this work, they isolated and characterized a 1,8-naphthyridine derivative named nalidixic acid.[1][4][5]

This compound exhibited modest, yet significant, antibacterial activity, primarily against Gram-negative bacteria like Escherichia coli.[1][6] Introduced clinically in 1967, nalidixic acid found its niche in treating urinary tract infections (UTIs) due to its efficacy against common uropathogens.[1][7][8] However, its utility was limited by a narrow spectrum of activity, poor systemic distribution, and the rapid emergence of bacterial resistance.[7] Despite these limitations, the discovery of nalidixic acid was a landmark event; it provided a novel chemical scaffold and a new molecular target, DNA gyrase, for antibacterial drug development.[1]

The Fluorine Revolution: A Quantum Leap in Potency and Spectrum

For nearly two decades after nalidixic acid's discovery, subsequent analogs offered only marginal improvements.[7][9] The true breakthrough came in the late 1970s and early 1980s with the strategic incorporation of a fluorine atom at the C-6 position of the quinolone ring.[4][10] This single substitution dramatically increased the potency of the compounds by enhancing their penetration into the bacterial cell and improving their binding affinity for the target enzyme, DNA gyrase.[10]

The addition of a piperazine ring at the C-7 position further expanded the antibacterial spectrum to include Gram-positive organisms and formidable Gram-negative pathogens like Pseudomonas aeruginosa.[2] This combination of modifications gave rise to the fluoroquinolones , a new generation of antibiotics with vastly superior properties. Norfloxacin was the first of this new wave, demonstrating the immense potential of this chemical strategy.[2]

Decoding the Blueprint: Fluoroquinolone Structure-Activity Relationships (SAR)

The success of the fluoroquinolones lies in the systematic modification of the core quinolone structure. Thousands of analogs have been synthesized, revealing key relationships between chemical structure and biological activity.[4][10][11]

-

N-1 Position: Substitution with small alkyl groups, particularly a cyclopropyl group (as seen in ciprofloxacin), significantly enhances overall antibacterial potency.[4][11]

-

C-5 Position: The addition of an amino group at this position can improve overall potency.[11]

-

C-6 Position: The presence of a fluorine atom is a hallmark of this class, crucial for high gyrase-inhibiting activity and improved cell penetration.[10]

-

C-7 Position: This position is a major determinant of the antibacterial spectrum and pharmacokinetic properties. The introduction of heterocyclic rings like piperazine or pyrrolidine dramatically increases potency against Gram-negative bacteria.[11][12] Further alkylation of these rings can increase serum half-life and improve activity against Gram-positive bacteria.[11][12]

-

C-8 Position: Modifications at this position can influence antibacterial activity and side-effect profiles. A halogen (F or Cl) can improve oral absorption and anaerobic activity, while a methoxy group has been shown to reduce phototoxicity and may help in overcoming resistance.[11][13]

An Evolutionary Tale: The Generations of Fluoroquinolones

Based on their antibacterial spectrum and chemical modifications, quinolones are often classified into generations.[9][14]

| Generation | Key Agents | Primary Spectrum of Activity |

| First | Nalidixic acid, Cinoxacin | Narrow; primarily Gram-negative Enterobacteriaceae. Used for uncomplicated UTIs.[9][14][15] |

| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical coverage.[9][15][16] |

| Third | Levofloxacin, Sparfloxacin | Enhanced activity against Gram-positive bacteria (especially Streptococcus pneumoniae) and atypical pathogens.[9][14][15] |

| Fourth | Moxifloxacin, Gemifloxacin, Trovafloxacin | Broad-spectrum coverage, including significant activity against anaerobic bacteria.[9][14][15] |

This generational progression reflects a targeted effort to broaden the spectrum of activity, particularly to cover respiratory pathogens and anaerobic organisms, thereby expanding the clinical utility of the class.[17]

Unraveling the Molecular Target: Mechanism of Action

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis. They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[18][19]

-

Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[19] In many Gram-negative bacteria, DNA gyrase is the primary target.[19][20]

-

Inhibition of Topoisomerase IV: This enzyme's main role is to separate (decatenate) interlinked daughter chromosomes following DNA replication, allowing them to segregate into daughter cells.[19] In many Gram-positive bacteria, topoisomerase IV is the primary target.[19][20]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[18][19] This leads to an accumulation of double-strand DNA breaks, which blocks the movement of the replication fork and ultimately triggers cell death.[18][21]

The Inevitable Challenge: Emergence of Resistance

The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, which typically arises through two primary mechanisms:[22][23]

-

Target-Site Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of resistance.[20][23][24] These mutations occur within a specific region known as the Quinolone Resistance-Determining Region (QRDR) and alter the enzyme structure, reducing the drug's binding affinity.[25] Resistance often develops in a stepwise manner, with an initial mutation in the primary target enzyme followed by a second mutation in the secondary target, conferring higher levels of resistance.[13][25]

-

Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones by either decreasing their uptake (through alterations in porin channels) or by actively pumping the drug out of the cell using efflux pumps.[26][23][25]

Additionally, plasmid-mediated resistance mechanisms, such as the production of Qnr proteins that protect the target enzymes, have emerged and can facilitate the selection of higher-level resistance mutations.[26][22]

Key Experimental Protocols in Fluoroquinolone Research

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[27][28] It is a fundamental measure of a drug's potency. The broth microdilution method is a standard procedure.[29][30]

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the fluoroquinolone. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[28]

-

Inoculum Preparation: Culture the bacterial strain of interest on an agar plate. Select several colonies to prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[30]

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control well (no drug) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.[28]

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug in which there is no visible growth.[28][31]

DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase.[32] The principle is that gyrase converts relaxed circular plasmid DNA into a supercoiled form in an ATP-dependent manner.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing Tris-HCl, KCl, MgCl2, ATP, etc.), relaxed plasmid DNA (e.g., pBR322) as the substrate, and the test fluoroquinolone at various concentrations.[33]

-

Enzyme Addition: Initiate the reaction by adding a purified, known amount of DNA gyrase enzyme to the mixture.[33] Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.[33][34]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and a loading dye.[34] Proteinase K can be added to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The different topological forms of the plasmid DNA (supercoiled vs. relaxed) will migrate at different rates. Supercoiled DNA is more compact and migrates faster than relaxed DNA.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of gyrase activity is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing drug concentration.

Conclusion and Future Perspectives

The journey from nalidixic acid to the modern, broad-spectrum fluoroquinolones is a testament to the power of medicinal chemistry and a deep understanding of structure-activity relationships. These agents have saved countless lives by providing effective treatment for a wide range of bacterial infections. However, the growing threat of antimicrobial resistance poses a significant challenge to their continued efficacy.[35]

Future research must focus on developing novel quinolones that can evade existing resistance mechanisms. Strategies may include designing compounds that dually target both gyrase and topoisomerase IV with high affinity, thereby requiring multiple simultaneous mutations for resistance to emerge, or developing inhibitors that bind to allosteric sites on the enzymes.[13][24] A continued, rigorous approach to drug discovery, grounded in the principles learned over the past six decades, will be essential to ensure that this vital class of antibiotics remains a powerful tool in the fight against infectious diseases.

References

-

Nalidixic acid - Wikipedia. [Link]

-

Mechanisms of Resistance to Quinolones | Clinical Infectious Diseases - Oxford Academic. [Link]

-

Mechanisms of resistance to fluoroquinolones - PubMed. [Link]

-

Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. [Link]

-

Quinolone antibiotic - Wikipedia. [Link]

-

DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance | PNAS. [Link]

-

Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed. [Link]

-

Quinolones: structure-activity relationships and future predictions - Microbiology Society. [Link]

-

Classification and structure-activity relationships of fluoroquinolones - PubMed. [Link]

-

Fluoroquinolone resistance in bacteria - YouTube. [Link]

-

Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance | ACS Infectious Diseases. [Link]

-

Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC. [Link]

-

Mechanisms of drug resistance: quinolone resistance - PMC - PubMed Central. [Link]

-

Four generations of quinolone antibiotics. [Link]

-

Structure-activity and structure-side-effect relationships for the quinolone antibacterials. [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Structure-activity relationships of the fluoroquinolones - ASM Journals. [Link]

-

Spectrum and antimicrobial activities of fluoroquinolone based on their... - ResearchGate. [Link]

-

The quinolones: decades of development and use. [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. [Link]

-

New classification and update on the quinolone antibiotics - PubMed. [Link]

-

A Snapshot on the Development of Quinolones and Fluoroquinolones - An Origin of Nalidixic Acid Abstract Introduction - Herbal Medicines Journal. [Link]

-

The history of quinolones - ResearchGate. [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC - NIH. [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. [Link]

-

Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects - YouTube. [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. [Link]

-

CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC) - Idexx. [Link]

-

Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]

-

Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

Sources

- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]

- 13. pnas.org [pnas.org]

- 14. New classification and update on the quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clinmedjournals.org [clinmedjournals.org]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Mechanisms of resistance to fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. idexx.com [idexx.com]

- 28. emerypharma.com [emerypharma.com]

- 29. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 30. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 31. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]

- 32. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 33. journals.asm.org [journals.asm.org]

- 34. topogen.com [topogen.com]

- 35. mdpi.com [mdpi.com]

Safety, handling, and toxicity information for 6-Bromo-5,8-difluoroquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Subject: 6-Bromo-5,8-difluoroquinoline

Topic: A Comprehensive Guide to Safety, Handling, and Toxicity

Preamble: A Note on Data for Novel Compounds This document provides a detailed safety and handling framework for 6-Bromo-5,8-difluoroquinoline. As is common with novel or specialized research chemicals, a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively documented in public literature. Therefore, this guide is constructed upon a foundation of chemical analogy, leveraging data from structurally similar compounds—specifically other halogenated quinolines—and adhering to established principles of chemical safety and risk mitigation. The recommendations herein are designed to provide a robust and cautious approach for handling this compound in a research and development setting. Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier and perform their own institutional risk assessment before commencing any work.

Compound Profile and Inferred Hazard Identification

6-Bromo-5,8-difluoroquinoline is a halogenated aromatic heterocyclic compound. Its structure suggests its utility as a building block in medicinal chemistry and materials science, likely in the synthesis of more complex molecules with potential biological activity. The presence of a quinoline core, substituted with bromine and fluorine, dictates its likely chemical reactivity and its potential toxicological profile.

Given the absence of a specific GHS classification for 6-Bromo-5,8-difluoroquinoline, we can infer a potential hazard profile from the closely related compound 6-Bromo-5,7-difluoroquinoline , for which aggregated GHS data is available.[1] This data serves as a prudent starting point for risk assessment.

Table 1: Inferred GHS Hazard Classification (Based on 6-Bromo-5,7-difluoroquinoline Analog) | Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed | | Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage | Source: Aggregated GHS data provided to the ECHA C&L Inventory for 6-Bromo-5,7-difluoroquinoline.[1]